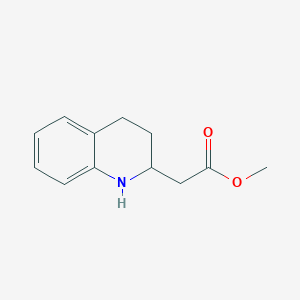

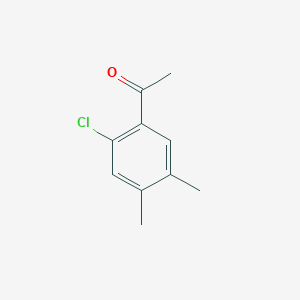

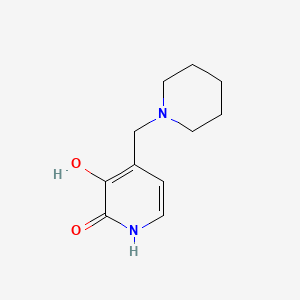

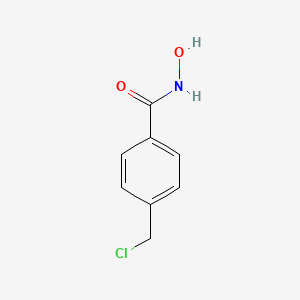

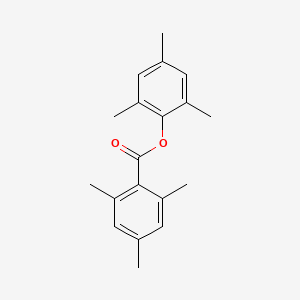

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)-

Overview

Description

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)-, also known as JNJ-31020028, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinones, which are known for their diverse biological activities. JNJ-31020028 has been found to exhibit potent and selective inhibition of the dopamine transporter (DAT), which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Chemistry and Properties

The chemistry and properties of compounds containing pyridinone structures have been extensively studied. These compounds are known for their diverse properties, including spectroscopic characteristics, magnetic properties, and biological activities. Research has focused on the synthesis, properties, and potential applications of these compounds in various fields, including coordination chemistry and bioactive molecule development. The exploration of analogues and derivatives of pyridinone compounds suggests potential areas for future investigation, particularly in understanding their complex interactions and applications in medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).

Catalysis and Synthesis

The pyranopyrimidine core, closely related to pyridinone structures, is crucial in medicinal and pharmaceutical synthesis due to its broad applicability and bioavailability. Research in this area has focused on developing synthetic pathways for various derivatives through multi-component reactions using hybrid catalysts. These catalysts range from organocatalysts to nanocatalysts and green solvents, highlighting the importance of sustainable and efficient synthesis methods in drug discovery and development (Parmar, Vala, & Patel, 2023).

Metal Complexes and Biological Applications

Hydroxypyridinone complexes, particularly those involving metals like aluminium, have been studied for their potential medical uses, including as efficient metal chelators. These compounds are designed to improve physicochemical and pharmacokinetic properties, making them candidates for medical applications such as metal ion chelation in various diseases. The development of hydroxypyridinone derivatives, especially those with high metal ion affinity, is of significant interest for their potential therapeutic applications (Santos, 2002).

Vanadate Complexes and Redox Properties

The study of vanadate complexes with hydroxypyridinone ligands has shed light on their speciation, structure, and redox properties. These complexes are of interest due to their potential therapeutic applications, including their use in prodrugs for diseases where redox reactions play a crucial role. The investigation of these complexes' interaction with biological molecules such as glutathione and ascorbic acid under anaerobic conditions provides insights into their biological activities and potential as therapeutic agents (Jakusch et al., 2014).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, depending on the specific structure of the derivative .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on the specific structure of the derivative .

Result of Action

Piperidine derivatives are known to have a wide range of effects, depending on their specific structure and the targets they interact with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .

properties

IUPAC Name |

3-hydroxy-4-(piperidin-1-ylmethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-10-9(4-5-12-11(10)15)8-13-6-2-1-3-7-13/h4-5,14H,1-3,6-8H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECZMZYJKKZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C(=O)NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450894 | |

| Record name | 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- | |

CAS RN |

153112-29-9 | |

| Record name | 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)